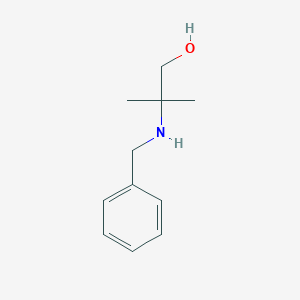

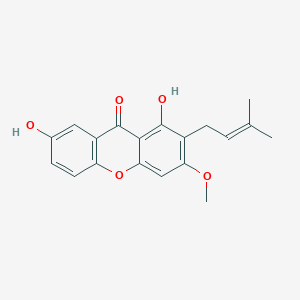

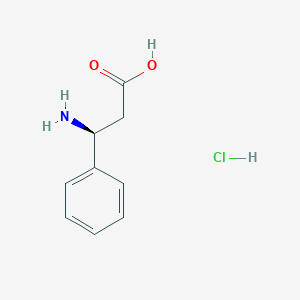

(S)-(-)-3-Amino-3-fenilpropiónico ácido clorhidrato

Descripción general

Descripción

Synthesis Analysis

A one-pot synthesis method for 3-amino-3-arylpropionic acids, including (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, has been developed, facilitating the production of these β-amino acids. This synthesis involves a series of mechanistic steps optimized to yield a broad range of β-amino acids efficiently, highlighting the influence of solvent polarity and para-substitution on the reaction mechanism (Tan & Weaver, 2002).

Molecular Structure Analysis

The crystal and molecular structures of related 3-arylpropionic acid hydrochlorides have been determined through X-ray analysis. These studies reveal the spatial arrangement of molecules and the impact of various substitutions on the compound's structure, offering insights into how these structural nuances affect the compound's biological activities (Koyano et al., 1986).

Chemical Reactions and Properties

Enantiomerically pure forms of (S)-(-)-3-Amino-3-phenylpropionic acid and its R counterpart can be produced from racemic mixtures using microorganisms with enantiomer-specific amidohydrolyzing activity. This biotechnological approach underscores the versatility and potential for sustainable production of these compounds (Kawasaki et al., 2006).

Physical Properties Analysis

The synthesis and investigation of similar compounds have elucidated the role of structural elements in determining physical properties such as solubility and crystallinity. Understanding these properties is crucial for designing compounds with desirable pharmacokinetic and pharmacodynamic characteristics (Lalezari & Lalezari, 1989).

Chemical Properties Analysis

The chemical properties of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, such as reactivity, stability, and interaction with biological molecules, are integral to its application in pharmaceutical synthesis. Studies on the enzymatic basis for the dehydrogenation of similar compounds provide insight into the metabolic pathways and potential biotransformation processes relevant to (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride and its derivatives (Rinaldo et al., 1990).

Aplicaciones Científicas De Investigación

Control de Crecimiento y Dispersión de Nanocristales de SnO2

Este compuesto se ha utilizado en el control de crecimiento y dispersión de nanocristales de SnO2 . La investigación se centra en la síntesis catalítica fácil de nanocristales de SnO2 a escala de un solo nanómetro, empleando un ligando orgánico aromático (como agente director de la estructura) y una sal de Sn(IV) en una solución acuosa . El uso de una sal de clorhidrato de éster de aminoácido aromático, es decir, clorhidrato de metil éster de fenilalanina (denotado como L en adelante), permitió a los investigadores obtener una solución precursora acuosa que contenía una concentración más alta del ligando L, además de facilitar el crecimiento de nanopartículas de SnO2 tan pequeñas como 3 nm con una distribución de tamaño estrecha .

Aplicaciones Fotovoltaicas

Los nanocristales de SnO2 sintetizados utilizando este compuesto se han utilizado en aplicaciones fotovoltaicas . SnO2 es un semiconductor tecnológicamente importante con aplicaciones versátiles. En particular, se está prestando atención a los materiales de SnO2 nanoestructurados para su uso como parte de los componentes en las células solares de perovskita (PSC), una tecnología emergente de energía renovable . <a data-citationid="48e9c8

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-3-amino-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEBCTCOPRULFS-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647511 | |

| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83649-47-2 | |

| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-3-phenylpropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)